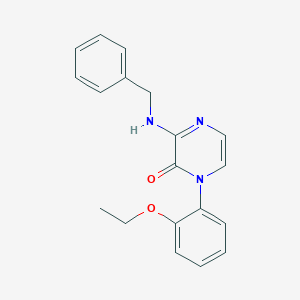

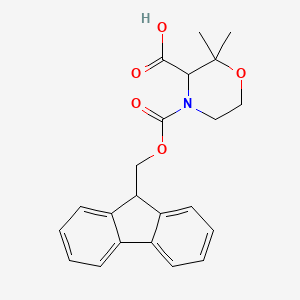

![molecular formula C6H10BNO4 B2778163 [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid CAS No. 1000894-08-5](/img/structure/B2778163.png)

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid

Overview

Description

“[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid” is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C6H10BNO4/c1-4-6 (7 (9)10)5 (3-11-2)8-12-4/h9-10H,3H2,1-2H3 . The molecular weight is 170.96 . Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction .Mechanism of Action

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which boronic acids are commonly used, is a key process in the synthesis of various biologically active compounds . These compounds can affect numerous biochemical pathways.

Safety and Hazards

Future Directions

The future directions of “[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid” are likely to be influenced by its applications in various chemical reactions, particularly the Suzuki–Miyaura coupling . As this reaction is widely applied in carbon–carbon bond formation, the use of organoboron reagents like this compound may continue to be explored and optimized for specific coupling conditions .

properties

IUPAC Name |

[3-(methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BNO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h9-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDMWBIEGDCUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(ON=C1COC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

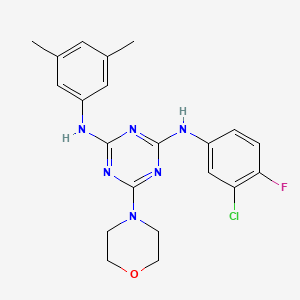

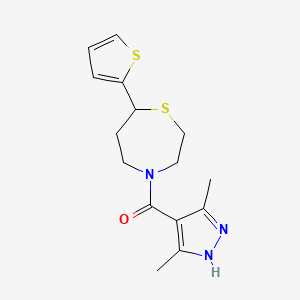

![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)

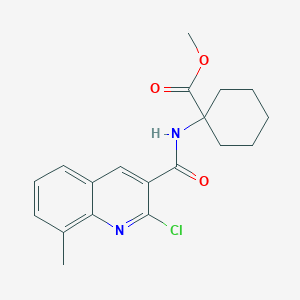

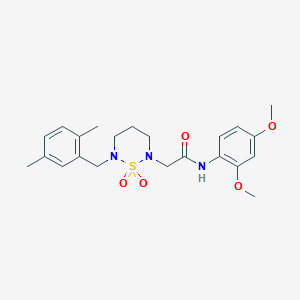

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2778093.png)

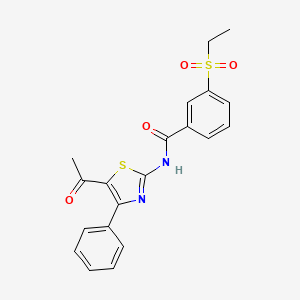

![[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2778095.png)

![3-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2778097.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2778098.png)

![Methyl ({4-methyl-5-[(3-methyl-1H-pyrazol-1-YL)methyl]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2778099.png)

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2778103.png)